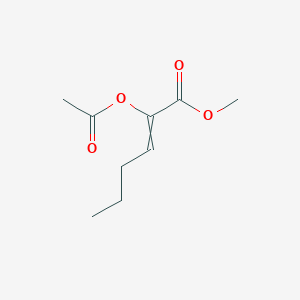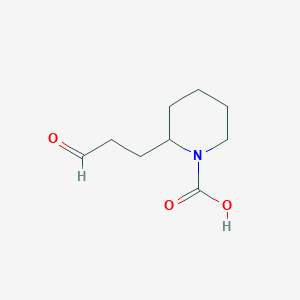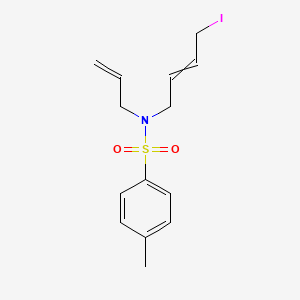
Urea, N-butyl-N'-(1-methyl-3-oxo-3H-phenoxazin-7-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N-butyl-N’-(1-methyl-3-oxo-3H-phenoxazin-7-yl)- is a chemical compound with the molecular formula C18H19N3O3 . This compound is part of the urea family, which is known for its wide range of applications in various fields, including agriculture, medicine, and industrial processes.
Métodos De Preparación
The synthesis of Urea, N-butyl-N’-(1-methyl-3-oxo-3H-phenoxazin-7-yl)- involves several steps. One common method includes the reaction of 1-methyl-3-oxo-3H-phenoxazine-7-carboxylic acid with butylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. After the reaction is complete, the product is purified using column chromatography .
Análisis De Reacciones Químicas
Urea, N-butyl-N’-(1-methyl-3-oxo-3H-phenoxazin-7-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Aplicaciones Científicas De Investigación
Urea, N-butyl-N’-(1-methyl-3-oxo-3H-phenoxazin-7-yl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of Urea, N-butyl-N’-(1-methyl-3-oxo-3H-phenoxazin-7-yl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Comparación Con Compuestos Similares
Urea, N-butyl-N’-(1-methyl-3-oxo-3H-phenoxazin-7-yl)- can be compared with other similar compounds such as:
Urea derivatives: These compounds share a similar structure but differ in the substituents attached to the urea moiety.
Phenoxazine derivatives: These compounds have a similar phenoxazine core but differ in the functional groups attached to it.
Quinolone derivatives: These compounds have a similar heterocyclic structure and are known for their biological activities.
Propiedades
Número CAS |
834897-44-8 |
|---|---|
Fórmula molecular |
C18H19N3O3 |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
1-butyl-3-(9-methyl-7-oxophenoxazin-3-yl)urea |
InChI |
InChI=1S/C18H19N3O3/c1-3-4-7-19-18(23)20-12-5-6-14-15(9-12)24-16-10-13(22)8-11(2)17(16)21-14/h5-6,8-10H,3-4,7H2,1-2H3,(H2,19,20,23) |
Clave InChI |
GLCDGYCHERXKBN-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=O)NC1=CC2=C(C=C1)N=C3C(=CC(=O)C=C3O2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[(Methoxycarbonyl)amino]-2-phenylethyl acetate](/img/structure/B14200316.png)
![(2-Fluorophenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14200317.png)

![5,6,7,8,9,10-Hexahydro-5,9-methanopyrido[4,3-d]azocin-1(2H)-one](/img/structure/B14200322.png)

![4-{2-[(1S)-1-(Dimethylamino)ethyl]-5-methyl-1,3-thiazol-4-yl}benzoic acid](/img/structure/B14200330.png)
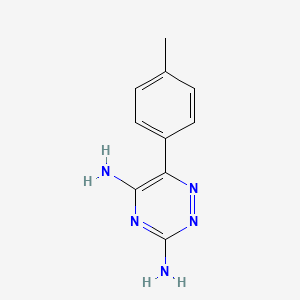
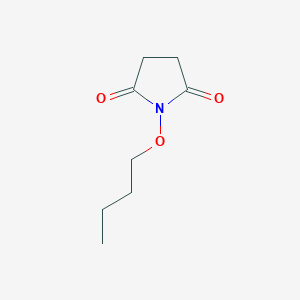
![9H-Carbazole, 3,6-dichloro-9-[(2-propenyloxy)methyl]-](/img/structure/B14200341.png)
